3-Chloro-4-fluoro-2'-iodobenzophenone
Overview
Description
3-Chloro-4-fluoro-2’-iodobenzophenone: is a halogenated benzophenone with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzophenone core, making it a valuable intermediate in organic synthesis and various chemical applications .
Mechanism of Action
Biochemical Pathways
3-Chloro-4-fluoro-2’-iodobenzophenone may participate in the synthesis of 3-carboxythiophene analogs . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-fluoro-2’-iodobenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-2’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method includes the reaction of 3-chloro-4-fluorobenzoyl chloride with 2-iodophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of 3-Chloro-4-fluoro-2’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoro-2’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzophenones .
Scientific Research Applications
Chemistry: 3-Chloro-4-fluoro-2’-iodobenzophenone is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzophenones on biological systems. It is also investigated for its potential therapeutic properties .
Industry: Industrially, 3-Chloro-4-fluoro-2’-iodobenzophenone is used in the production of specialty chemicals and advanced materials. Its unique halogenation pattern makes it valuable for designing new materials with specific properties .
Comparison with Similar Compounds
3-Chloro-4-fluoroiodobenzene: A closely related compound with similar halogenation but lacking the benzophenone core.
4-Fluoro-3-chloro-2’-iodobenzophenone: Another halogenated benzophenone with a different substitution pattern.
Uniqueness: 3-Chloro-4-fluoro-2’-iodobenzophenone is unique due to its specific combination of halogen atoms and the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and materials science .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(2-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-10-7-8(5-6-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMBYSTOCZMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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